4-Bromo-1,7a-dihydrobenzimidazol-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
4-bromo-1,7a-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3,5H,(H,9,11) |
InChI Key |
AQBUNSJOQWXSIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)N2)C(=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 1,7a Dihydrobenzimidazol 2 One and Its Structural Analogs
De Novo Synthetic Routes to the Benzimidazolone Core
The construction of the benzimidazolone nucleus is a critical step and can be achieved through several synthetic pathways, including cyclization reactions, transition-metal-catalyzed processes, and organocatalytic strategies.
Cyclization Reactions for Dihydrobenzimidazol-2-one Formation
A primary and straightforward method for forming the 1,3-dihydrobenzimidazol-2-one core involves the cyclization of ortho-phenylenediamines with a carbonyl source. rsc.org A common reagent for this transformation is N,N'-carbonyldiimidazole (CDI), which reacts with 1,2-phenylenediamine in a suitable solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) to yield the benzimidazolone ring system. derpharmachemica.com This reaction typically proceeds at room temperature over an extended period to afford the product in high yield. derpharmachemica.com
Another approach involves the cyclization of o-phenylenediamines with carbon dioxide in the presence of hydrogen and a ruthenium catalyst, such as RuCl2(dppe)2, to directly synthesize benzimidazoles. rsc.org While this method directly leads to benzimidazoles, modifications can be adapted for benzimidazolone synthesis.
The cyclization can also be initiated from precursors other than o-phenylenediamines. For instance, cascade reactions of β-enamino diketones with o-phenylenediamine (B120857) can lead to fused heterocyclic systems, demonstrating the versatility of cyclization strategies in building complex molecular architectures. nih.gov
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 1,2-Phenylenediamine | N,N'-Carbonyldiimidazole (CDI) | 2-MeTHF, Room Temp, 48h | 1,3-Dihydro-2H-benzimidazol-2-one | 98% | derpharmachemica.com |
| o-Phenylenediamines | CO2, H2 | RuCl2(dppe)2 | Benzimidazoles | Excellent | rsc.org |
Transition-Metal Catalyzed Approaches (e.g., Copper-Promoted Cyclizations)
Copper-catalyzed reactions have emerged as powerful tools for the synthesis of benzimidazolone and its derivatives. These methods often involve the formation of carbon-nitrogen bonds under milder conditions than traditional methods. A one-pot copper-promoted approach for the synthesis of 2-arylaminobenzimidazoles utilizes a domino C-N cross-coupling reaction. nih.gov This methodology addresses the low reactivity of bromo precursors and avoids expensive catalytic systems. nih.gov
Although this specific example leads to a substituted benzimidazole (B57391), the underlying copper-catalyzed C-N bond formation is a key strategy that can be adapted for the synthesis of the benzimidazolone core, particularly when starting with appropriately substituted precursors.
| Catalyst | Reactants | Key Features | Product Class | Reference |
| Copper | Thiourea, 2-Bromoaniline | One-pot, Domino C-N cross-coupling | 2-Arylaminobenzimidazoles | nih.gov |
Organocatalytic Strategies for Benzimidazolone Synthesis (e.g., DBU-Mediated Reactions)
Organocatalysis offers a metal-free alternative for the synthesis of heterocyclic compounds. While direct DBU-mediated synthesis of the core 1,3-dihydrobenzimidazol-2-one from simple precursors is less commonly documented, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a versatile organic base that can facilitate various cyclization and condensation reactions. For instance, DBU has been employed in the intramolecular cyclization of β-enamino diketones, which can then undergo further annulation reactions. nih.gov
Regioselective Bromination Strategies
The introduction of a bromine atom at the 4-position of the benzimidazolone ring requires careful control of the reaction conditions to achieve the desired regioselectivity. This can be accomplished either by direct bromination of the pre-formed benzimidazolone core or by utilizing a brominated precursor in the cyclization step.
Direct Bromination Methods for Substituted Benzimidazolones
Direct bromination of an existing benzimidazolone or a related fused heterocyclic system is a common strategy. For example, the bromination of 1-(3-methylthiazolo[3,2-alpha]benzimidazol-2-yl)ethanone at ambient temperature results in the formation of the 6-bromo derivative, which corresponds to the 4- or 7-position of the benzimidazole core. nih.govresearchgate.netresearchgate.net This demonstrates that electrophilic aromatic substitution on the benzene (B151609) ring of the benzimidazole system is a viable route.
The choice of brominating agent and reaction conditions is crucial for controlling the position and number of bromine atoms added. Common brominating agents include elemental bromine and N-bromosuccinimide (NBS). The regioselectivity of electrophilic aromatic bromination can be influenced by the solvent and the presence of directing groups on the aromatic ring. nih.govresearchgate.net
| Substrate | Brominating Agent | Conditions | Product | Reference |
| 1-(3-methylthiazolo[3,2-alpha]benzimidazol-2-yl)ethanone | Bromine | Ambient Temperature | 1-(6-Bromo-3-methylthiazolo[3,2-alpha]benzimidazol-2-yl)ethanone | nih.govresearchgate.netresearchgate.net |
| 3-Amino-1,2,4-benzothiadiazine-1,1-dioxide | Bromine in DMF | Varied | 7-Bromo or 5,7-Dibromo derivative | nih.gov |
Synthesis via Brominated Precursors
An alternative and often more regioselective approach is to start with a precursor that already contains the bromine atom at the desired position. For the synthesis of 4-bromo-1,3-dihydrobenzimidazol-2-one, this would typically involve the cyclization of a 3-bromo-1,2-phenylenediamine derivative.
A documented synthesis of 1,3-dihydro-2H-benzimidazol-2-one analogs starts with 1,2-phenylenediamine, which is first converted to the benzimidazolone core. derpharmachemica.com A subsequent alkylation step with 4-bromophenacyl bromide introduces a bromo-substituted group onto one of the nitrogen atoms. derpharmachemica.com While this does not place the bromine on the benzene ring, it illustrates the principle of incorporating bromine via a precursor. A more direct route would involve the cyclization of 3-bromo-1,2-phenylenediamine with a carbonyl source like CDI or phosgene (B1210022) derivatives.
A synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one starts from 4-bromo-2-fluoroaniline, highlighting the use of a brominated aniline (B41778) derivative as a key starting material for building a related heterocyclic system. researchgate.net
| Precursor | Key Reaction | Product | Reference |
| 1,2-Phenylenediamine | Cyclization with CDI, then alkylation with 4-bromophenacyl bromide | 1-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one | derpharmachemica.com |
| 4-Bromo-2-fluoroaniline | Nitration, chlorination, N-alkylation, reduction, condensation | 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | researchgate.net |
Stereoselective Control in Dihydrobenzimidazolone Synthesis
The core structure of 1,7a-dihydrobenzimidazol-2-one, which is a tautomer of 1,3-dihydro-2H-benzimidazol-2-one, is achiral. nist.gov Consequently, the synthesis of the unsubstituted or 4-bromo-substituted dihydrobenzimidazolone does not inherently involve the creation of stereocenters, and thus stereoselective control is not a primary concern in this specific context.
However, the introduction of substituents at the nitrogen atoms or on the dihydro-imidazole ring can lead to the formation of chiral centers. In such cases, stereoselective synthesis becomes crucial. While specific studies on the stereoselective synthesis of 4-Bromo-1,7a-dihydrobenzimidazol-2-one with additional chiral centers are not prevalent in the literature, general principles for the stereoselective synthesis of related heterocyclic systems can be considered. For instance, the use of chiral catalysts or auxiliaries in cyclization reactions can induce enantioselectivity. An electrochemically driven approach has been developed for the stereoselective synthesis of protected syn-1,2-diol derivatives from vinylarenes, which proceeds via nucleophilic attack and subsequent oxidation to generate a carbocation that is then captured by a nucleophile, leading to a high degree of diastereoselectivity. rsc.org Such principles could be adapted for more complex, substituted dihydrobenzimidazolones where stereochemistry is a factor.
Optimization of Reaction Parameters, Yields, and Selectivity
The efficient synthesis of benzimidazol-2-ones, including the 4-bromo derivative, is highly dependent on the optimization of reaction parameters. Key variables include the choice of reagents, catalysts, solvents, temperature, and reaction time.
A common route to the benzimidazol-2-one (B1210169) core involves the cyclocarbonylation of o-phenylenediamines. nih.gov Various carbonylating agents can be employed, such as phosgene, triphosgene, urea (B33335), and 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov The choice of reagent can significantly impact yield and safety. For example, while phosgene is effective, its high toxicity makes alternatives like CDI more attractive.
A study on the synthesis of benzimidazol-2-one using CDI under flow conditions highlights the importance of parameter optimization. nih.gov Starting from batch conditions that gave a 40% yield, a Design of Experiment (DoE) approach in a flow-based system allowed for significant improvement in yield and productivity. nih.gov The optimized flow protocol was successfully applied to the multigram-scale synthesis of an N-substituted benzimidazol-2-one. nih.gov
The synthesis of 2-substituted benzimidazoles, which are structurally related to the target compound, has also been optimized. In the synthesis of 2-phenyl benzimidazole from o-phenylenediamine and benzaldehyde, various ammonium (B1175870) salts were screened as catalysts in different solvents. nih.gov Ammonium chloride in chloroform (B151607) at room temperature was found to be the most effective, affording a 94% yield in 4 hours. nih.gov For the synthesis of 2-aryl and 2-alkyl benzimidazoles catalyzed by gold nanoparticles, reaction conditions were optimized by evaluating different gold catalysts, solvents, and temperatures. mdpi.com Gold nanoparticles supported on titania (Au/TiO₂) were found to be highly efficient, leading to high yields of a wide range of benzimidazole derivatives. mdpi.com
The following table summarizes the optimization of reaction conditions for the synthesis of a 1,2-disubstituted benzimidazole using microwave irradiation, demonstrating the impact of solvent and temperature on reaction time and yield. researchgate.net
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Acetonitrile | 60 | 120 | 18.2 |
| 2 | Methanol | 60 | 120 | 25.4 |
| 3 | Ethanol (B145695) | 60 | 120 | 35.6 |
| 4 | Water | Room Temp. | 120 | 10.3 |
| 5 | Water | 60 | 120 | 25.6 |
| 6 | Water | 60 | 120 | 59.6 |
| 7 | Water | 100 | 120 | 89.7 |
| 8 | Solvent-free | 60 | 10 | 79.2 |
| 9 | Solvent-free | 80 | 10 | 85.3 |
| 10 | Solvent-free | 100 | 15 | 89.6 |
Adapted from a study on the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. chemmethod.com For the synthesis of benzimidazolones, several greener strategies have been explored.
One approach involves the use of environmentally benign solvents. Water has been utilized as a solvent for the synthesis of 2-phenylbenzimidazole (B57529) from 1,2-phenylenediamine and benzoic acid at high temperatures, achieving yields of around 90%. rsc.org This method avoids the use of volatile organic compounds. Deep eutectic solvents (DES) have also been employed as both the reaction medium and reagent for the synthesis of benzimidazole derivatives, offering advantages in terms of yield and simplified work-up procedures. nih.gov
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. rjptonline.org The synthesis of benzimidazole derivatives has been achieved in good yields using microwave irradiation, often under solvent-free conditions or with a recyclable catalyst. researchgate.netrjptonline.org For instance, the condensation of o-phenylenediamine with aldehydes can be promoted by acetic acid under microwave irradiation, providing an eco-friendly method with shorter reaction times and high yields. chemmethod.com
The choice of reagents and catalysts also plays a crucial role in the greenness of a synthetic route. The use of sodium bromide and hydrogen peroxide as a brominating agent for the synthesis of 4-bromo-o-phenylenediamine, a precursor to the target compound, is a safer and more environmentally friendly alternative to liquid bromine. google.com This method offers high regioselectivity and bromine atom utilization. google.com Furthermore, the use of recyclable catalysts, such as supported gold nanoparticles, aligns with green chemistry principles by reducing waste. mdpi.com
The following table outlines some green chemistry approaches applicable to the synthesis of benzimidazole derivatives.
| Green Chemistry Principle | Application in Benzimidazole Synthesis | Reference(s) |
| Use of Safer Solvents | High-temperature water as a solvent. | rsc.org |
| Deep eutectic solvents (DES) as reaction media. | nih.gov | |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times. | researchgate.netchemmethod.comrjptonline.org |
| Use of Safer Reagents | Sodium bromide and hydrogen peroxide for bromination. | google.com |
| Catalysis | Use of recyclable catalysts like supported gold nanoparticles. | mdpi.com |
| Use of mild and inexpensive catalysts like ammonium chloride. | nih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 4-Bromo-1,7a-dihydrobenzimidazol-2-one, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to assign all proton and carbon signals definitively.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment
Multi-dimensional NMR experiments are critical for establishing connectivity between atoms within a molecule.
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the COSY spectrum would be expected to show correlations between the adjacent protons on the aromatic ring (H-5, H-6, and H-7). This allows for the sequential assignment of these protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). sdsu.edu This would unequivocally link the signals of H-5, H-6, and H-7 to their corresponding carbon atoms C-5, C-6, and C-7. It would also correlate the N-H proton signals to their respective nitrogen atoms in a ¹H-¹⁵N HSQC, or show correlations to adjacent carbons in a ¹H-¹³C HSQC.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful tool for assembling the complete carbon skeleton, as it reveals longer-range correlations (typically 2-4 bonds) between protons and carbons. sdsu.edu For this molecule, key HMBC correlations would be anticipated between:
The aromatic protons (H-5, H-6, H-7) and the quaternary carbons (C-3a, C-4, C-7a).
The N-H protons and adjacent carbons such as the carbonyl carbon (C-2) and the bridgehead carbons (C-3a and C-7a), confirming the structure of the imidazolone (B8795221) ring.
The proton at the 7-position (H-7) to the bromine-bearing carbon (C-4), confirming the regiochemistry.
The combination of these techniques allows for the complete and unambiguous assignment of the molecular structure. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |
| 1-NH | ~8.0-9.0 (broad s) | - | C-2, C-7a |
| 2-C=O | - | ~155-160 | - |
| 3-NH | ~10.0-11.0 (broad s) | - | C-2, C-3a |
| 3a-C | - | ~130-135 | H-5, 3-NH |
| 4-C-Br | - | ~110-115 | H-5, H-6 |
| 5-CH | ~7.0-7.2 (d) | ~115-120 | C-3a, C-4, C-7 |
| 6-CH | ~6.8-7.0 (t) | ~120-125 | C-4, C-7a |
| 7-CH | ~7.2-7.4 (d) | ~125-130 | C-3a, C-5 |
| 7a-C | - | ~135-140 | H-6, 1-NH |
Variable Temperature NMR for Conformational Dynamics and Tautomeric Equilibria
Benzimidazole (B57391) and its derivatives are well-known to exhibit tautomerism. beilstein-journals.org The this compound system can potentially exist in different tautomeric forms, such as keto-enol tautomers. researchgate.netresearchgate.net Tautomerism can significantly impact a drug's properties and development. chemrxiv.org
Variable Temperature (VT) NMR is the primary technique used to study such dynamic processes.
Tautomeric Equilibria: If a tautomeric equilibrium exists, VT-NMR can be used to study its kinetics. At low temperatures, where the interconversion is slow on the NMR timescale, distinct sets of signals for each tautomer may be observed. As the temperature is raised, these signals will broaden and eventually coalesce into a single set of averaged signals at the fast-exchange limit. Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the tautomeric exchange.
Conformational Dynamics: The molecule may also exhibit conformational dynamics, such as ring puckering or restricted rotation. VT-NMR can similarly be used to study these phenomena, providing insights into the flexibility of the ring system and the energy barriers associated with conformational changes.
Solid-State NMR Spectroscopy for Crystal Structure Insights
Solid-State NMR (ssNMR) provides valuable information about the structure of molecules in the crystalline state, which can differ from their structure in solution. beilstein-journals.orgresearchgate.net For this compound, ssNMR would be particularly useful for:
Tautomer Identification: In the solid state, molecular motions are restricted, and prototropic tautomerism is often "blocked." beilstein-journals.orgbeilstein-journals.org This allows ssNMR, particularly ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) experiments, to definitively identify the single tautomeric form present in the crystal lattice. nih.gov
Polymorphism: ssNMR can distinguish between different crystalline forms (polymorphs) of the same compound. Polymorphs can have different physical properties, and ssNMR provides a non-destructive method to characterize them.
Intermolecular Interactions: Chemical shifts in the solid state are sensitive to the local electronic environment, including intermolecular interactions like hydrogen bonding and crystal packing effects. These shifts can provide insights into the hydrogen-bonding network within the crystal.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would confirm the molecular formula C₇H₅BrN₂O by providing a highly accurate mass measurement of the molecular ion. A key feature in the mass spectrum would be the isotopic pattern of bromine, which would show two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, separated by two mass units.
Analysis of the fragmentation patterns in tandem mass spectrometry (MS/MS) provides further structural confirmation. A plausible fragmentation pathway for this compound is proposed below, based on common fragmentation mechanisms for halogenated heterocyclic compounds. youtube.com
Loss of Bromine: The initial fragmentation could involve the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a radical cation.
Loss of Carbon Monoxide: A common fragmentation for cyclic ketones and lactams is the loss of a neutral carbon monoxide (CO) molecule.
Ring Cleavage: Subsequent fragmentations could involve the cleavage of the heterocyclic ring, leading to the loss of small, stable neutral molecules like hydrogen cyanide (HCN).
Table 2: Predicted HRMS Fragments for this compound
| Predicted Fragment Ion | Proposed Formula | Predicted m/z (for ⁷⁹Br) | Fragmentation Step |
| [M]⁺ | [C₇H₅BrN₂O]⁺ | 227.96 | Molecular Ion |
| [M - Br]⁺ | [C₇H₅N₂O]⁺ | 149.04 | Loss of •Br |
| [M - CO]⁺ | [C₆H₅BrN₂]⁺ | 199.97 | Loss of CO |
| [M - Br - CO]⁺ | [C₆H₅N₂]⁺ | 105.05 | Loss of •Br and CO |
| [M - Br - CO - HCN]⁺ | [C₅H₄N]⁺ | 78.03 | Loss of •Br, CO, and HCN |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Characteristic Functional Group Vibrations of the Dihydrobenzimidazolone Moiety
The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its core structure. Density Functional Theory (DFT) calculations are often used to aid in the assignment of these vibrational modes. nih.gov
N-H Stretching: The N-H groups of the imidazolone ring would give rise to stretching vibrations, typically observed in the region of 3100-3300 cm⁻¹. The exact position and shape of this band would be sensitive to the extent of intermolecular hydrogen bonding in the solid state.
C=O Stretching: A strong, sharp absorption band corresponding to the stretching vibration of the carbonyl (C=O) group in the cyclic urea (B33335) moiety is expected in the IR spectrum, typically in the range of 1680-1720 cm⁻¹.
Aromatic C=C and C=N Stretching: The stretching vibrations of the C=C bonds within the benzene (B151609) ring and the C=N bonds of the imidazole (B134444) ring would appear in the 1450-1620 cm⁻¹ region. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹.
C-Br Stretching: The C-Br stretching vibration would be found in the fingerprint region of the spectrum, typically between 500 and 650 cm⁻¹.
Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations appear in the 750-900 cm⁻¹ range and are often characteristic of the substitution pattern on the benzene ring.
Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound (Note: These are predicted frequency ranges. Actual experimental values may vary.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| N-H Stretch | 3100 - 3300 | Medium-Strong, Broad | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Medium |
| C=O Stretch | 1680 - 1720 | Strong | Medium |
| C=C/C=N Ring Stretch | 1450 - 1620 | Medium-Strong | Strong |
| N-H Bend | 1400 - 1500 | Medium | Weak |
| Aromatic C-H Bend (o.o.p.) | 750 - 900 | Strong | Weak |
| C-Br Stretch | 500 - 650 | Medium | Strong |
Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Properties
The electronic absorption and emission properties of this compound are dictated by the π-conjugated system of the benzimidazolone core. The introduction of a bromine atom is expected to modify these properties through its electronic effects.
The UV-visible absorption spectrum of benzimidazole and its derivatives typically exhibits multiple absorption bands corresponding to π→π* transitions within the aromatic system. mdpi.com The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring. Generally, the more conjugated a system is, the longer the wavelength of its maximum absorption (λmax). youtube.comyoutube.com
A bromine atom, with its lone pairs of electrons, can participate in resonance with the aromatic π-system (a +R effect), which would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzimidazolone. However, bromine is also an electronegative atom and can withdraw electron density through the sigma bonds (a -I effect). The net effect on the absorption spectrum will depend on the interplay of these opposing electronic influences. In many substituted aromatic systems, the resonance effect of halogens dominates, leading to a red shift in the λmax. Studies on other substituted benzimidazoles have shown that electron-donating groups tend to cause a bathochromic shift. mdpi.com
Regarding fluorescence, many benzimidazole derivatives are known to be fluorescent. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment. The introduction of a heavy atom like bromine can, in some cases, lead to a decrease in fluorescence intensity or even quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing from the singlet excited state to the triplet state. Therefore, it is plausible that this compound may exhibit weaker fluorescence than the parent benzimidazolone.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
While a specific crystal structure for this compound has not been reported, extensive crystallographic data for related brominated and benzimidazole-containing compounds provide a solid foundation for predicting its solid-state conformation and intermolecular interactions. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov
X-ray crystallography would provide precise measurements of all bond lengths, bond angles, and dihedral angles in the solid state. The benzimidazole ring system is expected to be largely planar. researchgate.net The bond lengths within the benzene ring will be influenced by the bromine substituent, with the C-Br bond length anticipated to be in the typical range for bromo-aromatic compounds. The geometry of the five-membered imidazolone ring, including the C=O and N-C bond lengths, would be comparable to other benzimidazolone structures. The planarity of the fused ring system and the dihedral angles between the rings and any substituents would be accurately determined.
To illustrate the expected values, a table of selected bond lengths and angles from a related brominated benzimidazole derivative, 3-(2-Bromophenyl)thiazolo[3,2-a]benzimidazole, is provided below. researchgate.net
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C-Br | 1.902 |
| C-N (imidazole) | 1.385 |
| C=N (imidazole) | 1.315 |
| C-C (aromatic) | 1.37-1.40 |
| **Bond Angles (°) ** | |
| C-C-Br | 121.2 |
| N-C-N (imidazole) | 109.5 |
| C-N-C (imidazole) | 106.8 |
| Note: This data is for an analogous compound and serves as an illustrative example. |
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, this packing would likely be influenced by a combination of hydrogen bonding, π-π stacking interactions, and halogen bonding involving the bromine atom. The planarity of the benzimidazolone core facilitates π-π stacking, where the aromatic rings of adjacent molecules align. nih.govresearchgate.net
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a possibility for this molecule. Different polymorphic forms would exhibit distinct crystal packing arrangements, leading to variations in physical properties such as solubility and melting point. The specific crystallization conditions, such as the solvent and temperature, would influence which polymorphic form is obtained.
Hydrogen bonding is a dominant intermolecular interaction in benzimidazolone-containing structures. The N-H groups of the imidazolone ring are excellent hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor. This typically leads to the formation of extensive hydrogen-bonded networks, such as chains or sheets, which stabilize the crystal structure. mdpi.comacs.org
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure and energy of molecules. These methods provide a static, time-independent view of the molecule, offering a wealth of information about its stability, electronic properties, and potential for reaction.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the most stable three-dimensional arrangement of atoms in a molecule—a process known as geometry optimization. nih.govnih.gov By finding the minimum energy conformation, DFT can predict key structural parameters such as bond lengths and angles. For 4-Bromo-1,7a-dihydrobenzimidazol-2-one, a typical DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) would yield a detailed picture of its molecular architecture. cyberleninka.runih.gov
Below are hypothetical optimized geometric parameters for the molecule, representing typical values expected from such a calculation.
Table 1: Hypothetical Optimized Geometric Parameters for this compound This table contains hypothetical data for illustrative purposes.
| Parameter | Atoms Involved | Hypothetical Value |
|---|---|---|
| Bond Length (Å) | C=O | 1.23 |
| C-N (amide) | 1.38 | |
| C-C (aromatic) | 1.40 | |
| C-Br | 1.91 | |
| N-H | 1.01 | |
| Bond Angle (°) | N-C-N (imidazole ring) | 108.5 |
| C-C-Br | 119.8 | |
| N-C=O | 125.0 |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
The electronic properties of this compound can be quantified by calculating the energies of these frontier orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table contains hypothetical data for illustrative purposes.
| Parameter | Hypothetical Value (eV) |
|---|---|
| HOMO Energy | -6.52 |
| LUMO Energy | -1.45 |
| HOMO-LUMO Gap (ΔE) | 5.07 |
A significant HOMO-LUMO gap, as illustrated in the hypothetical data, would suggest that this compound is a relatively stable molecule. The distribution of these orbitals would also reveal the most likely sites for nucleophilic (where the HOMO is localized) and electrophilic (where the LUMO is localized) attack.
A Molecular Electrostatic Potential (MEP) map is a color-coded diagram that illustrates the charge distribution on the surface of a molecule. scispace.comchemrxiv.org It is an invaluable tool for predicting how a molecule will interact with other charged species. researchgate.netnih.gov Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are preferred sites for nucleophilic attack.
For this compound, an MEP map would likely show strong negative potential around the carbonyl oxygen atom and, to a lesser extent, the nitrogen atoms, due to their high electronegativity. Conversely, the hydrogen atoms bonded to nitrogen would exhibit a positive potential. The region around the bromine atom is also of interest, as halogens can exhibit "sigma-holes," areas of positive potential on the outermost portion of the atom, making them capable of forming halogen bonds.
Table 3: Illustrative MEP Map Color Scheme and Interpretation This table contains hypothetical data for illustrative purposes.
| Color | Potential Range (a.u.) | Interpretation | Likely Atomic Regions |
|---|---|---|---|
| Red | Highly Negative | Strong site for electrophilic attack | Carbonyl Oxygen (C=O) |
| Yellow | Slightly Negative | Site for electrophilic attack | Imidazole (B134444) Nitrogen atoms |
| Green | Neutral | Low reactivity | Carbon backbone |
| Blue | Positive | Site for nucleophilic attack | Amide Hydrogens (N-H) |
Conceptual DFT provides a framework for quantifying a molecule's reactivity through various "reactivity descriptors." nih.govfrontiersin.org These are calculated from the HOMO and LUMO energies and provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone.
Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. It is calculated as (E_LUMO - E_HOMO) / 2. A hard molecule has a large HOMO-LUMO gap.
Chemical Softness (S) is the reciprocal of hardness (1/η) and indicates how easily the electron cloud can be polarized.
Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electrophile.
These descriptors provide a quantitative scale for comparing the reactivity of different molecules. mdpi.comasrjetsjournal.org
Table 4: Hypothetical Global Reactivity Descriptors for this compound This table contains hypothetical data derived from Table 2 for illustrative purposes.
| Descriptor | Formula | Hypothetical Value |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.54 eV |
| Chemical Softness (S) | 1 / η | 0.39 eV-1 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.99 eV |
| Electrophilicity Index (ω) | χ2 / (2η) | 3.13 eV |
A significant advantage of quantum chemical calculations is their ability to predict spectroscopic data. cyberleninka.ru By calculating the magnetic shielding of atomic nuclei, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgnih.govrsc.org Similarly, by calculating the vibrational modes of the molecule, it is possible to predict its infrared (IR) spectrum. nih.gov This allows for direct comparison with experimental data, aiding in structure confirmation and spectral assignment.
Table 5: Hypothetical Predicted Spectroscopic Data for this compound This table contains hypothetical data for illustrative purposes.
| Spectroscopy Type | Parameter | Hypothetical Predicted Value |
|---|---|---|
| 13C NMR | C=O | 155 ppm |
| C-Br | 110 ppm | |
| Aromatic C-H | 115 - 130 ppm | |
| 1H NMR | N-H | 10.5 ppm |
| Aromatic C-H | 7.0 - 7.5 ppm | |
| IR Frequencies | N-H stretch | 3150 cm-1 |
| C=O stretch | 1710 cm-1 | |
| C-Br stretch | 680 cm-1 |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture, molecules in reality are in constant motion. Molecular Dynamics (MD) simulations are a computational method used to study this dynamic behavior. nih.govmdpi.com By simulating the movements of atoms and molecules over time based on classical mechanics, MD can provide insights into conformational flexibility, solvent effects, and intermolecular interactions. iaanalysis.comdntb.gov.uanih.gov
For this compound, an MD simulation could be performed by placing the molecule in a simulated box of solvent, such as water, to mimic physiological conditions. Such a simulation could reveal:
Conformational Stability: How the molecule's shape fluctuates over time.
Solvent Interactions: The formation and breaking of hydrogen bonds between the molecule (e.g., the C=O and N-H groups) and surrounding water molecules.
Diffusion and Transport Properties: How the molecule moves within the solvent.
These simulations are particularly valuable in drug discovery for understanding how a ligand might interact with a biological target, a process that is inherently dynamic. nih.gov
Conformational Analysis and Dynamic Behavior in Different Environments
Conformational analysis is a cornerstone of computational chemistry, aiming to identify the most stable three-dimensional arrangements of a molecule, known as conformers. The relative stability of these conformers, and the energy barriers between them, dictate the molecule's dynamic behavior and its interactions with other molecules. For this compound, the flexibility primarily arises from the dihydro-imidazolone ring and the orientation of the bromine substituent relative to the fused ring system.
Computational methods, particularly Density Functional Theory (DFT) with functionals like B3LYP and appropriate basis sets (e.g., 6-311G(d,p)), are employed to perform geometry optimizations for various possible conformers. researchgate.net These calculations can be performed in the gas phase to understand the intrinsic properties of the isolated molecule, or in simulated solvent environments to predict its behavior in solution. A thermal analysis can confirm the planarity of the bicyclic system and the nature of intermolecular interactions. researchgate.net
The dynamic behavior can be further investigated using molecular dynamics (MD) simulations. These simulations model the movement of atoms over time, providing a picture of how the molecule flexes, vibrates, and rotates at a given temperature. This is crucial for understanding how the molecule might adopt different shapes to fit into a receptor's active site or participate in a chemical reaction.
Table 1: Illustrative Conformational Analysis of this compound
This table presents hypothetical data for illustrative purposes to demonstrate the typical output of a computational conformational analysis. The conformers listed are based on potential puckering of the dihydro-imidazolone ring.
| Conformer | Dihedral Angle (N1-C7a-C3a-C4) (degrees) | Relative Energy (kcal/mol) (Gas Phase, DFT/B3LYP) |
| A (Planar) | 0.0 | 2.5 |
| B (Envelope) | 25.0 | 0.0 |
| C (Twist) | -15.5 | 1.2 |
Solvent Effects and Solvation Properties
The properties of a molecule can be significantly altered by its surrounding environment, particularly by the solvent. Computational chemistry models solvent effects using two primary approaches: implicit and explicit solvation models. cas.cz
Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally efficient and is effective for capturing the bulk electrostatic effects of the solvent on the solute.
Explicit solvent models involve simulating a number of individual solvent molecules around the solute molecule. This approach is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. Often, a hybrid approach combining a few explicit solvent molecules with a continuum model yields the most accurate results. cas.cz
For this compound, properties such as the dipole moment, electronic transition energies (UV-Vis spectra), and the relative stability of conformers are expected to be sensitive to the polarity of the solvent. For instance, polar solvents would likely stabilize conformers with larger dipole moments. Studies on related triphenylamine-benzimidazole derivatives have shown that photophysical properties can be characterized in different solvents like ethanol (B145695) and methylcyclohexane (B89554) to understand these effects. acs.org
Table 2: Illustrative Solvent Effects on a Molecular Property of this compound
This table shows hypothetical calculated values to illustrate how a property like the dipole moment might vary with the solvent environment. Data is based on general principles of solvent effects.
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |
| Gas Phase | 1.0 | 2.8 |
| Chloroform (B151607) | 4.8 | 3.5 |
| Ethanol | 24.6 | 4.1 |
| Water | 80.1 | 4.5 |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is an invaluable tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of its mechanism. A key aspect of this is the identification and characterization of transition states (TS), which are the energy maxima along the minimum energy reaction pathway. youtube.com
The process typically begins with a guess of the transition state geometry. This guess can be obtained through methods like a relaxed surface scan, where a key bond distance or angle is systematically changed to map the energy profile. youtube.com More advanced methods, such as synchronous transit-guided quasi-Newton (QST2/QST3) or nudged elastic band (NEB) methods, can also be used to locate the TS. youtube.com
Once a candidate TS structure is found, it is optimized. A crucial step for confirmation is a vibrational frequency analysis. A true first-order saddle point (a transition state) will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, for example, the breaking and forming of bonds. youtube.com The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for understanding reaction kinetics. This methodology could be applied to study the synthesis of the benzimidazole (B57391) core, which can involve the condensation of o-phenylenediamine (B120857) with an aldehyde followed by cyclization. researchgate.net
Table 3: Illustrative Transition State Analysis for a Hypothetical Reaction Step
This table provides a hypothetical example of data from a transition state analysis for a proposed nucleophilic substitution reaction on the benzimidazole core.
| Reaction Step | Computational Method | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| N-Alkylation Step | DFT (B3LYP/6-311+G(d,p)) | 18.5 | -350 |
Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Clinical Properties
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. akjournals.com These models are valuable for predicting the properties of new, unsynthesized molecules, thereby guiding experimental efforts.
A typical QSPR study involves several key steps:
Data Set Assembly: A set of molecules with known experimental values for the property of interest is collected.
Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated for each molecule. These can include constitutional, topological, geometric, and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, molecular volume). researchgate.net
Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation relating a subset of the most relevant descriptors to the property. researchgate.netigi-global.com
Validation: The predictive power of the model is rigorously assessed using both internal (e.g., leave-one-out cross-validation, Q²) and external validation techniques. akjournals.comigi-global.com
For benzimidazolone derivatives, QSPR models could be developed to predict various non-clinical properties such as solubility, lipophilicity (logP), melting point, or chromatographic retention times. akjournals.com For example, a high-quality QSRR (Quantitative Structure-Retardation Relationship) model has been developed for other benzimidazole derivatives correlating their chromatographic retention factor with descriptors like lipophilicity, hydration energy, and molar volume. akjournals.com
Table 4: Example of a Hypothetical QSPR Model for a Non-Clinical Property
This table illustrates the format of a QSPR model equation. The equation, property, and descriptors are hypothetical and based on typical parameters found in QSPR studies of heterocyclic compounds.
| Property Modeled | Hypothetical QSPR Equation |
| Aqueous Solubility (logS) | logS = 2.5 - 0.6 * logP + 0.05 * PSA - 0.01 * Vm |
| Descriptors Used | logP: Logarithm of the octanol-water partition coefficientPSA: Polar Surface AreaVm: Molecular Volume |
Reaction Chemistry and Functional Group Transformations of 4 Bromo 1,7a Dihydrobenzimidazol 2 One
Reactivity of the Bromine Atom
The bromine atom attached to the benzene (B151609) ring at the C-4 position is a key functional group that allows for a variety of substitution and coupling reactions. Its reactivity is influenced by the electron-withdrawing nature of the fused imidazolone (B8795221) ring system.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, reaction pathway for 4-bromo-1,7a-dihydrobenzimidazol-2-one. In an SNAr reaction, a nucleophile displaces a halide on an aromatic ring. wikipedia.org For such a reaction to proceed, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org
Strong nucleophiles, such as alkoxides, thiolates, or amines, under forcing conditions (high temperature and pressure), would likely be required to achieve substitution of the bromine atom. The reaction rate is generally dependent on the strength of the nucleophile and the ability of the ring to stabilize the anionic intermediate. libretexts.org
Table 1: Plausible Nucleophilic Aromatic Substitution Reactions This table is based on general principles of SNAr reactions, as specific examples for this compound are not extensively documented.
| Nucleophile (Nu-) | Potential Product | Plausible Conditions |
|---|---|---|
| RO- (e.g., CH3O-) | 4-Alkoxy-1,7a-dihydrobenzimidazol-2-one | NaOR in ROH, heat |
| RS- (e.g., PhS-) | 4-(Arylthio)-1,7a-dihydrobenzimidazol-2-one | NaSR in aprotic polar solvent (e.g., DMF), heat |
| R2NH | 4-(Dialkylamino)-1,7a-dihydrobenzimidazol-2-one | R2NH, heat, possibly with a strong base |
Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.orgwikipedia.org
Suzuki Reaction The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecules like benzimidazolone derivatives. arkat-usa.org The reaction would yield 4-aryl or 4-vinyl substituted benzimidazolones, significantly increasing molecular complexity.
Representative Suzuki Reaction: A mixture of this compound, an arylboronic acid, a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base such as K₂CO₃ or Cs₂CO₃ would be heated in a solvent system like dioxane/water or toluene/ethanol (B145695) to yield the 4-aryl product. libretexts.orgarkat-usa.org
Heck Reaction The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. wikipedia.orgyoutube.com This reaction is catalyzed by a palladium species and requires a base to neutralize the HBr generated. organic-chemistry.org The reaction typically results in the formation of a trans-alkene. Applying this to this compound would allow for the introduction of various alkenyl side chains at the C-4 position.
Representative Heck Reaction: The reaction would involve heating this compound with an alkene (e.g., styrene (B11656) or an acrylate), a palladium catalyst such as Pd(OAc)₂, a phosphine (B1218219) ligand (e.g., PPh₃ or P(o-tol)₃), and a base like triethylamine (B128534) (Et₃N) or K₂CO₃ in a polar aprotic solvent like DMF or NMP. organic-chemistry.orgresearchgate.net
Sonogashira Reaction The Sonogashira coupling is used to form a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org This reaction uniquely requires both a palladium catalyst and a copper(I) co-catalyst (typically CuI), along with an amine base like triethylamine or diisopropylamine, which also often serves as the solvent. organic-chemistry.orgbeilstein-journals.org This method would produce 4-alkynyl-1,7a-dihydrobenzimidazol-2-ones.
Representative Sonogashira Reaction: this compound would be reacted with a terminal alkyne in the presence of a palladium complex (e.g., PdCl₂(PPh₃)₂), copper(I) iodide (CuI), and an amine base at room temperature or with gentle heating. organic-chemistry.orgresearchgate.net
Table 2: Overview of Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Product |
|---|---|---|---|---|
| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | 4-Aryl/vinyl-benzimidazolone |
| Heck | Alkene | Pd(OAc)₂, P(aryl)₃ | Et₃N, K₂CO₃ | 4-Alkenyl-benzimidazolone |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, i-Pr₂NH | 4-Alkynyl-benzimidazolone |
Reactions Involving the Dihydrobenzimidazolone Core
The dihydrobenzimidazolone ring system itself possesses reactive sites that can undergo various transformations.
Electrophilic Aromatic Substitution on the Benzene Ring
Reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., Br₂/FeBr₃) would require harsh conditions, and the yields might be low due to the deactivated nature of the ring. Chlorosulfonylation has been reported for benzimidazol-2-ones, suggesting that sulfonation at the C-7 position is a feasible transformation. researchgate.net
Transformations at the Carbonyl Group
The carbonyl group of the benzimidazolone core is part of a cyclic urea (B33335) structure, making it relatively stable and less reactive than a ketone carbonyl. However, it can undergo certain transformations. Strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the carbonyl group to a methylene (B1212753) group (CH₂), though such harsh conditions might also lead to the cleavage of other bonds in the molecule. Conversion of the carbonyl to a thiocarbonyl (C=S) could be achieved using reagents like Lawesson's reagent or P₄S₁₀, which would yield the corresponding 4-bromo-1,7a-dihydrobenzimidazole-2-thione.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the benzimidazolone core are nucleophilic and can readily undergo alkylation and acylation reactions. chemicalbook.com The N-H protons are acidic (pKa around 11-12) and can be removed by a suitable base, such as K₂CO₃, NaH, or an organic base, to generate a nucleophilic anion. researchgate.net This anion can then react with various electrophiles.
N-alkylation can be achieved using alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base. derpharmachemica.comresearchgate.net This allows for the introduction of a wide variety of alkyl or substituted alkyl groups at the N-1 and/or N-3 positions. If only one equivalent of the alkylating agent is used, a mixture of N-1 substituted and N-1,N-3 disubstituted products may be obtained.
N-acylation proceeds similarly, using acyl chlorides or anhydrides as the electrophile. nih.gov This reaction typically occurs under basic conditions to generate the N-acylbenzimidazolone derivatives.
Table 3: Documented N-Alkylation/Acylation Reactions on Benzimidazolone Scaffolds
| Substrate | Electrophile | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 1,3-dihydro-2H-benzimidazol-2-one | 4-Bromophenacyl bromide | K₂CO₃ | 2-MeTHF | 1-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one | derpharmachemica.com |
| 1-[2-(4-bromophenyl)-2-oxoethyl]-benzimidazol-2-one | 1,2-Dibromoethane | K₂CO₃ | 2-MeTHF | 1-(2-bromoethyl)-3-[2-(4-bromophenyl)-2-oxoethyl]-benzimidazol-2-one | derpharmachemica.com |
| 4-(1H-benzoimidazol-2-yl)-benzenesulfonic acid | Aryl/Alkyl acid chlorides | NaOAc | - | 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids | nih.gov |
Cyclization and Annulation Reactions Utilizing the Compound as a Precursor
The structure of 4-bromo-1H-benzo[d]imidazol-2(3H)-one, featuring an aryl halide and adjacent N-H groups, is well-suited for intramolecular reactions to form fused polycyclic systems. These transformations are typically achieved by first N-alkylation or N-arylation to introduce a side chain containing a reactive moiety, followed by an intramolecular cyclization. The key reactive sites are the bromine atom at the C4 position and the nitrogen atoms of the imidazolone ring.
Intramolecular Heck Reaction:
A prominent strategy for forming a new carbon-carbon bond and constructing a fused ring system is the intramolecular Heck reaction. wikipedia.orgprinceton.edu This palladium-catalyzed reaction involves the coupling of the aryl bromide at the C4 position with an alkene functionality tethered to one of the nitrogen atoms of the benzimidazolone ring.
To facilitate this reaction, the benzimidazolone nitrogen is first functionalized with an alkenyl group, for example, an allyl group, to form an N-alkenyl-4-bromobenzimidazolone derivative. The subsequent intramolecular Heck reaction then proceeds to form a new ring fused to the benzimidazolone core. The regioselectivity of the cyclization (i.e., the size of the newly formed ring) can be influenced by the length of the alkenyl chain. For instance, an N-allyl-4-bromobenzimidazol-2-one would be expected to undergo a 5-exo-trig or 6-endo-trig cyclization to yield a five or six-membered ring, respectively. The 5-exo-trig pathway is often favored in such systems. divyarasayan.org
| Precursor | Reaction Type | Catalyst/Reagents | Product Type | Reference |
| N-Alkenyl-4-bromobenzimidazol-2-one | Intramolecular Heck Reaction | Pd(0) catalyst (e.g., Pd(OAc)2/PPh3), Base (e.g., K2CO3, Et3N) | Fused tricyclic benzimidazolone | wikipedia.orgprinceton.edu |
| N-Aryl-4-bromobenzimidazol-2-one | Intramolecular C-N Coupling | Cu(I) catalyst (e.g., CuI), Ligand (e.g., phenanthroline), Base (e.g., K2CO3) | Fused tetracyclic benzimidazolone | chim.it |
Copper-Catalyzed Intramolecular C-N Coupling (Ullmann Condensation):
Another powerful method for constructing fused heterocyclic systems from 4-bromo-1H-benzo[d]imidazol-2(3H)-one is the intramolecular Ullmann condensation. This copper-catalyzed reaction forms a carbon-nitrogen bond between the C4 position and a nitrogen atom from a substituent attached to one of the benzimidazolone nitrogens. chim.it
This strategy typically involves the initial N-arylation of the 4-bromobenzimidazolone with a suitable aryl halide that also contains a nucleophilic group, such as an amino group. The subsequent intramolecular C-N coupling then forges the new heterocyclic ring.
Rhodium-Catalyzed C-H Activation and Annulation:
More advanced methods for the synthesis of fused benzimidazoles involve transition metal-catalyzed C-H activation and annulation reactions. While specific examples starting from 4-bromo-1H-benzo[d]imidazol-2(3H)-one are not prevalent in the literature, rhodium-catalyzed reactions of related benzimidazole (B57391) derivatives with alkynes or other coupling partners have been shown to be effective for constructing complex polycyclic systems. connectjournals.comresearchgate.net These reactions proceed via the activation of a C-H bond, often on a substituent at the N1 or C2 position of the benzimidazole, followed by annulation with the coupling partner. The bromo-substituent at the C4 position could potentially be used in a subsequent cross-coupling step to further functionalize the resulting fused ring system.
Detailed Mechanistic Studies of Specific Reactions
The mechanisms of the key cyclization and annulation reactions involving bromo-substituted heterocycles have been the subject of extensive research.
Mechanism of the Intramolecular Heck Reaction:
The catalytic cycle of the intramolecular Heck reaction is well-established and generally proceeds through the following key steps: wikipedia.orgprinceton.edu
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of the N-alkenyl-4-bromobenzimidazolone to form a Pd(II)-aryl intermediate.
Migratory Insertion: The tethered alkene coordinates to the palladium center and then inserts into the Pd-C bond. This step forms the new C-C bond of the fused ring. The insertion typically occurs in a syn-fashion with respect to the alkene.
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, regenerating the double bond within the newly formed ring and forming a palladium-hydride species.
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.
The regioselectivity of the β-hydride elimination step determines the position of the double bond in the final product.
Mechanism of the Copper-Catalyzed Intramolecular C-N Coupling:
The mechanism of the Ullmann condensation is more complex and less universally agreed upon than the Heck reaction, with several proposed pathways. A commonly accepted mechanism for the intramolecular C-N coupling involves the following steps: chim.it
Formation of a Copper(I) Amide: The N-H bond of the nucleophilic nitrogen on the side chain reacts with a copper(I) salt in the presence of a base to form a copper(I) amide intermediate.
Oxidative Addition: The aryl bromide (the C4-Br of the benzimidazolone) undergoes oxidative addition to the copper(I) center to form a copper(III) intermediate.
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the new C-N bond and a copper(I) halide species.
Catalyst Regeneration: The active copper(I) catalyst is regenerated from the copper(I) halide in the presence of the base.
Ligands, such as phenanthroline, are often used to stabilize the copper intermediates and facilitate the catalytic cycle. chim.it Kinetic studies and the isolation of intermediates in related systems have provided evidence for these mechanistic proposals. nih.govnih.gov
Information Not Available for this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research data for the specific chemical compound This compound . The structural isomer, 4-Bromo-1,3-dihydro-2H-benzimidazol-2-one, is a known compound with some documented properties and applications. sigmaaldrich.comchemcd.com However, information regarding the advanced applications and synthetic roles of the specifically requested 1,7a-dihydro isomer is absent from the reviewed sources.
The detailed outline provided, which includes topics such as its role as a precursor for diverse heterocyclic systems, its application in materials chemistry, and its properties as a corrosion inhibitor, could not be addressed due to the lack of specific studies on This compound . Searches for this compound did not yield any relevant results pertaining to its synthesis, use as a synthetic intermediate, or its evaluation in the specified advanced applications.
Consequently, the generation of a scientifically accurate article adhering to the requested structure is not possible at this time.
Advanced Applications and Role As a Synthetic Intermediate in Chemical Science
Research into Corrosion Inhibition Properties and Mechanisms
Theoretical Modeling of Inhibitor-Surface Interactions (e.g., DFT, Monte Carlo Simulations)
Theoretical calculations are powerful tools for predicting the interaction between an inhibitor molecule and a metal surface, providing insights into corrosion inhibition mechanisms. nih.gov Density Functional Theory (DFT) and Monte Carlo (MC) simulations are at the forefront of these computational methods, elucidating the relationship between molecular structure and inhibitory effectiveness. researchgate.netnanobioletters.com
Density Functional Theory (DFT)
DFT is employed to calculate various quantum chemical parameters that correlate with the inhibition efficiency of a molecule. nanobioletters.com These parameters, derived from the optimized molecular structure, help in understanding the molecule's reactivity and its potential to adsorb onto a metal surface. nih.gov Key parameters include:
E(HOMO) (Energy of the Highest Occupied Molecular Orbital): A higher E(HOMO) value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of a metal, facilitating adsorption and inhibition.
E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital): A lower E(LUMO) value suggests a higher capacity of the molecule to accept electrons from the metal surface, forming a feedback bond.
Energy Gap (ΔE = E(LUMO) – E(HOMO)): A small energy gap points to higher reactivity of the molecule, which is generally favorable for an inhibitor. nanobioletters.com
Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor onto the metal surface.
Global Hardness (η) and Softness (σ): Soft molecules, characterized by a small energy gap, are typically more effective inhibitors as they readily donate electrons to the metal surface.
For 4-Bromo-1,7a-dihydrobenzimidazol-2-one, the presence of nitrogen and oxygen heteroatoms, π-electrons in the benzene (B151609) and imidazole (B134444) rings, and the bromine atom are expected to be the primary sites for interaction. DFT calculations would likely show that the electron density is highest around these atoms, making them the active centers for adsorption onto a metal surface. semanticscholar.org The benzimidazole (B57391) moiety itself is known to be an effective component of corrosion inhibitors due to its ability to form a protective film. researchgate.net
Monte Carlo Simulations
Monte Carlo (MC) simulations are used to model the adsorption behavior of the inhibitor molecule on a metal surface, typically an iron (Fe) or aluminum (Al) surface representing steel or other alloys. researchgate.netmdpi.com These simulations explore numerous random configurations of the inhibitor molecule relative to the metal surface to identify the most stable, low-energy adsorption orientation. semanticscholar.org
Key outputs from MC simulations include:
Adsorption Energy: A large negative value for adsorption energy signifies a strong and spontaneous interaction between the inhibitor and the metal surface. researchgate.net This strong adsorption is crucial for forming a stable protective layer that shields the metal from corrosive agents. researchgate.net
Adsorption Configuration: Simulations often reveal that inhibitor molecules adsorb in a parallel orientation to the metal surface, maximizing the contact area and the effectiveness of the protective film. semanticscholar.orgmdpi.com
In the case of this compound, MC simulations would likely predict strong adsorption on a metal surface like Fe(110), with the molecule lying flat. researchgate.netsemanticscholar.org This orientation would allow for maximum interaction between the π-systems of the aromatic rings and the heteroatoms with the metal surface.
Table 1: Key Parameters from Theoretical Modeling of Heterocyclic Inhibitors
| Parameter | Significance in Corrosion Inhibition | Typical Finding for Effective Inhibitors |
|---|---|---|
| Adsorption Energy (MC) | Indicates the strength of the bond between the inhibitor and the metal surface. researchgate.net | High negative values (e.g., < -40 kJ/mol), suggesting strong, spontaneous adsorption. researchgate.net |
| E(HOMO) (DFT) | Relates to the molecule's electron-donating ability. | High values, indicating a greater tendency to donate electrons. |
| Energy Gap (ΔE) (DFT) | Correlates with the molecule's reactivity and stability. nanobioletters.com | Low values, suggesting higher reactivity and better inhibition potential. nanobioletters.com |
| Dipole Moment (μ) (DFT) | Influences the accumulation of the inhibitor at the metal-solution interface. | Higher values can enhance adsorption. |
| Fukui Indices (DFT) | Identify the most reactive sites within the molecule for nucleophilic and electrophilic attack. nih.gov | High values on heteroatoms (N, O) and aromatic systems. |
In Vitro Studies of Antioxidant Activity
The antioxidant potential of chemical compounds is frequently evaluated through various in vitro assays that measure their ability to neutralize free radicals. Benzimidazole derivatives and bromophenols have been identified as possessing significant antioxidant properties, suggesting that this compound could exhibit similar activity. nih.govnih.gov The antioxidant capacity often stems from the ability of the molecule to donate a hydrogen atom or an electron to a reactive oxygen species (ROS). nih.gov
Commonly used in vitro assays include:
DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method uses a stable free radical, DPPH•, which has a deep violet color. nih.gov When an antioxidant donates a hydrogen atom to DPPH•, the radical is neutralized, and the color fades to yellow. The change in absorbance is measured spectrophotometrically to quantify the scavenging activity. nih.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this assay, the ABTS•+ radical cation is generated, which is blue-green. nih.gov Antioxidants that can donate electrons or hydrogen atoms will reduce the ABTS•+ radical, causing a decolorization of the solution. This assay is versatile as it can be used for both hydrophilic and lipophilic compounds. nih.gov
Table 2: Examples of In Vitro Antioxidant Activity for Related Compound Classes
| Compound Class | Assay | Result / Observation | Reference |
|---|---|---|---|
| Dihydroxyphenyl-substituted Benzimidazole Hydrazones | DPPH Scavenging | A significant increase in antioxidant capacity (up to 400-fold) compared to monohydroxy analogs. | nih.gov |
| Benzylic Acid-Derived Bromophenols | ABTS•+ Scavenging | Exhibited effective, concentration-dependent scavenging of ABTS radicals. | nih.gov |
| Isoxazole-carboxamide Derivatives | DPPH Scavenging | Some derivatives showed high antioxidant potency with IC50 values significantly lower than the standard, Trolox. | nih.gov |
| Dihydroxyphenyl-substituted Benzimidazole Hydrazones | ORAC Assay | Monohydroxyphenyl derivatives showed the best capacity against peroxyl radicals in this specific assay. | nih.gov |
Potential in Catalysis (e.g., as a Ligand or Organocatalyst)
The molecular architecture of this compound suggests potential applications in catalysis, both as a ligand in organometallic chemistry and as an organocatalyst.
Potential as a Ligand
N-heterocyclic compounds are ubiquitous as ligands in coordination chemistry and catalysis. The benzimidazole core in this compound contains two nitrogen atoms which possess lone pairs of electrons. These nitrogen atoms can act as Lewis bases, donating their electron pairs to coordinate with a variety of transition metal centers (e.g., Palladium, Ruthenium, Copper, Rhodium). The resulting metal complexes can be catalytically active, finding use in a wide range of organic transformations such as cross-coupling reactions, hydrogenations, and oxidations. The specific stereoelectronic properties conferred by the benzimidazolone ligand would influence the reactivity and selectivity of the metal catalyst.
Potential as an Organocatalyst
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The structure of this compound contains features that are amenable to organocatalytic functions.
Hydrogen Bonding: The N-H group within the benzimidazolone ring can act as a hydrogen-bond donor. This ability to form hydrogen bonds can be used to activate substrates, stabilize transition states, or control stereochemistry in certain reactions.
Halogen Bonding: The bromine atom on the benzene ring can function as a halogen-bond donor. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base (e.g., a carbonyl oxygen). This interaction can be sufficiently strong to influence reactivity, and molecules capable of halogen bonding have been developed as organocatalysts for reactions like Ritter-type solvolysis. rsc.org The iodoethynyl-based organocatalysts have demonstrated the viability of using halogen bonding in catalysis, providing a precedent for exploring bromo-substituted compounds like this compound in similar roles. rsc.org
The bifunctional nature of the molecule—having both hydrogen-bond and potential halogen-bond donating sites—makes it an intriguing candidate for cooperative catalysis, where both functionalities could work in concert to promote a chemical transformation.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
The future synthesis of 4-Bromo-1,7a-dihydrobenzimidazol-2-one and its derivatives will undoubtedly be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance process efficiency. Traditional synthetic routes often rely on harsh reagents and organic solvents. Emerging research, however, points towards more benign and sustainable alternatives.
Future synthetic strategies are expected to focus on:
Green Solvents and Reaction Media: A significant shift away from volatile organic compounds is anticipated, with research focusing on the utility of water, supercritical fluids, ionic liquids (ILs), and deep eutectic solvents (DES) as reaction media. These solvents not only offer a better environmental profile but can also influence reaction selectivity and rates.
Solvent-Free and Microwave-Assisted Reactions: Solid-state synthesis and solvent-free reaction conditions, often accelerated by microwave irradiation, are poised to become more prevalent. These methods can lead to shorter reaction times, higher yields, and simplified purification processes.
Biomass-Derived Starting Materials: The exploration of renewable feedstocks derived from biomass as precursors for the benzimidazolone core represents a crucial step towards a more sustainable chemical industry.
Catalytic Innovations: The development of novel catalysts, including reusable solid-supported catalysts, nanocatalysts, and biocatalysts, will be instrumental in designing more efficient synthetic pathways. These catalysts can offer higher selectivity under milder reaction conditions.
| Synthetic Approach | Key Advantages | Representative Catalyst/Solvent |
| Green Solvents | Reduced environmental impact, potential for improved selectivity | Water, Ionic Liquids, Deep Eutectic Solvents |
| Solvent-Free Reactions | Minimized waste, simplified work-up, often faster | Solid-state synthesis, Microwave irradiation |
| Biomass Feedstocks | Use of renewable resources, reduced reliance on fossil fuels | Cellulose, Lignin derivatives |
| Advanced Catalysis | High efficiency, selectivity, and reusability | Nanoparticles, Solid-supported catalysts, Enzymes |
Exploration of Novel Reactivity Patterns and Transformations
The bromine atom at the 4-position of the dihydrobenzimidazolone core is a key functional handle that opens up a vast landscape of potential chemical transformations. Future research will likely concentrate on leveraging this site for the construction of more complex and functionally diverse molecules.
Key areas for exploration include:
Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent is an ideal electrophile for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide range of substituents, including aryl, alkyl, alkynyl, and amino groups, thereby enabling the synthesis of extensive libraries of derivatives for biological screening or materials science applications.
C-H Activation and Functionalization: Direct C-H activation of the benzimidazolone core, in conjunction with the reactivity of the C-Br bond, presents a powerful strategy for late-stage functionalization. This approach can provide access to novel derivatives that are difficult to synthesize through traditional methods.
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient way to activate the C-Br bond, leading to the formation of radical intermediates. These radicals can participate in a variety of bond-forming reactions, enabling unique transformations that are complementary to traditional transition-metal catalysis.
Integration of Artificial Intelligence and Machine Learning in the Design and Property Prediction of Dihydrobenzimidazolone Derivatives
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules. For this compound derivatives, these computational tools can accelerate the identification of compounds with desired properties.
Future applications of AI and ML in this field will likely involve:
Predictive Modeling of Physicochemical and Biological Properties: Machine learning algorithms can be trained on existing data to build models that can accurately predict properties such as solubility, toxicity, and biological activity for novel dihydrobenzimidazolone derivatives. This can significantly reduce the need for extensive experimental screening.
De Novo Molecular Design: Generative AI models can be employed to design new dihydrobenzimidazolone derivatives with optimized properties. These models can explore a vast chemical space to identify promising candidates for synthesis and testing.
Reaction Prediction and Optimization: AI tools can assist in predicting the outcomes of chemical reactions and optimizing reaction conditions, leading to more efficient and reliable synthetic routes.
| AI/ML Application | Potential Impact on Research | Example Algorithm |
| Property Prediction | Faster identification of lead compounds, reduced experimental cost | Random Forest, Gradient Boosting, Neural Networks |
| De Novo Design | Discovery of novel molecular scaffolds with enhanced properties | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) |
| Reaction Optimization | Improved synthetic yields and reduced development time | Bayesian Optimization, Reinforcement Learning |
Advanced Mechanistic Studies using In Situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling reaction outcomes. The application of advanced in situ spectroscopic techniques will be pivotal in elucidating the intricate details of reactions involving this compound.
Future mechanistic studies will likely employ a combination of techniques, including:
In Situ NMR Spectroscopy: Real-time monitoring of reaction mixtures by NMR spectroscopy can provide valuable information on the formation of intermediates, reaction kinetics, and the influence of catalysts and reaction conditions.
In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can be used to track changes in functional groups during a reaction, providing insights into bond-breaking and bond-forming events.
Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize transient intermediates and reaction products in real-time.
Applications in Next-Generation Materials Science and Supramolecular Chemistry
The structural features of this compound, particularly the presence of hydrogen bond donors and acceptors and the polarizable bromine atom, make it an attractive building block for the construction of advanced materials and supramolecular assemblies.
Emerging research in this area may focus on:
Crystal Engineering and Polymorphism: The ability of the dihydrobenzimidazolone core to form robust hydrogen-bonding networks can be exploited to design crystalline materials with specific packing arrangements and properties. The bromine atom can participate in halogen bonding, providing an additional tool for controlling the supramolecular architecture.
Development of Functional Organic Materials: By incorporating this compound into larger molecular frameworks, it may be possible to develop new materials with interesting optical, electronic, or self-healing properties.
Supramolecular Gels and Polymers: The self-assembly of appropriately functionalized dihydrobenzimidazolone derivatives through hydrogen and halogen bonding could lead to the formation of supramolecular gels and polymers with applications in areas such as drug delivery and tissue engineering.
The exploration of these future research avenues will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for new discoveries in synthetic chemistry, medicinal chemistry, and materials science.
Q & A
Q. What synthetic routes are commonly employed to prepare 4-Bromo-1,7a-dihydrobenzimidazol-2-one derivatives?
- Methodological Answer : A typical approach involves condensation reactions between substituted benzaldehydes and aminotriazole derivatives under reflux conditions. For example, in analogous benzimidazole syntheses, 4-amino-triazole intermediates react with aldehydes in absolute ethanol with glacial acetic acid as a catalyst, followed by reflux for 4–18 hours . Purification often involves recrystallization using water-ethanol mixtures, yielding products with ~65% efficiency .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C-NMR : Essential for identifying aromatic protons, bromine substitution patterns, and hydrogen bonding in the benzimidazole core .
- IR Spectroscopy : Detects carbonyl (C=O) and NH stretching vibrations (e.g., 3250–3450 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally similar 1-(4-bromobenzyl)benzimidazole derivatives .
Q. What safety protocols are mandatory when handling brominated benzimidazoles?
- Methodological Answer :
- Use fume hoods to avoid inhalation of toxic vapors.
- Wear nitrile gloves and eye protection to prevent skin/eye contact, as brominated compounds often cause severe irritation .
- Store in dry, ventilated areas away from oxidizers, as bromine can react exothermically .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation steps, while ethanol minimizes side reactions .
- Catalysis : Glacial acetic acid (5 drops per 0.001 mol substrate) accelerates imine formation .
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust reflux times (e.g., 4–18 hours) .
Q. How should researchers address contradictory spectral data in structural analysis?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and mass spectrometry (MS) to resolve discrepancies. For example, unexpected NH signals in NMR may indicate tautomerism, requiring IR confirmation of carbonyl groups .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .
Q. What strategies mitigate environmental risks during large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
